molecular formula C22H16N2O3 B7694208 N-(1,3-Dioxo-2-phenylisoindolin-4-yl)-3-methylbenzamide CAS No. 640759-35-9

N-(1,3-Dioxo-2-phenylisoindolin-4-yl)-3-methylbenzamide

Cat. No. B7694208
CAS RN: 640759-35-9
M. Wt: 356.4 g/mol
InChI Key: UFQVLZOYSMCGHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-Dioxo-2-phenylisoindolin-4-yl)-3-methylbenzamide, also known as DIMEB, is a synthetic compound that has received significant attention in recent years due to its potential applications in scientific research. This compound has been shown to exhibit a range of biological activities, making it a promising candidate for use in various fields of study.

Mechanism of Action

The mechanism of action of N-(1,3-Dioxo-2-phenylisoindolin-4-yl)-3-methylbenzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, induce apoptosis (programmed cell death) in cancer cells, and inhibit the activity of HDACs. This compound has also been shown to exhibit anti-inflammatory effects, making it a potential candidate for use in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(1,3-Dioxo-2-phenylisoindolin-4-yl)-3-methylbenzamide in lab experiments is its ability to inhibit the activity of HDACs, which play a key role in the regulation of gene expression. This makes this compound a valuable tool for studying the role of HDACs in various biological processes. However, one limitation of using this compound in lab experiments is its potential toxicity, which can limit its use in certain applications.

Future Directions

There are several potential future directions for research on N-(1,3-Dioxo-2-phenylisoindolin-4-yl)-3-methylbenzamide. One area of interest is the development of novel cancer therapies based on the inhibition of HDACs. Another potential direction is the use of this compound in the treatment of inflammatory diseases, such as rheumatoid arthritis. Further research is also needed to fully understand the mechanism of action of this compound and its potential applications in various fields of study.

Synthesis Methods

N-(1,3-Dioxo-2-phenylisoindolin-4-yl)-3-methylbenzamide can be synthesized using a variety of methods, including the reaction of 3-methylbenzoyl chloride with 2-amino-3-phenylisoindolin-1,3-dione in the presence of a base. Other methods include the use of palladium-catalyzed coupling reactions and the Suzuki-Miyaura cross-coupling reaction.

Scientific Research Applications

N-(1,3-Dioxo-2-phenylisoindolin-4-yl)-3-methylbenzamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-tumor effects. This compound has also been shown to inhibit the growth of various cancer cell lines, making it a promising candidate for use in cancer therapy.

properties

IUPAC Name

N-(1,3-dioxo-2-phenylisoindol-4-yl)-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O3/c1-14-7-5-8-15(13-14)20(25)23-18-12-6-11-17-19(18)22(27)24(21(17)26)16-9-3-2-4-10-16/h2-13H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFQVLZOYSMCGHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=CC3=C2C(=O)N(C3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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